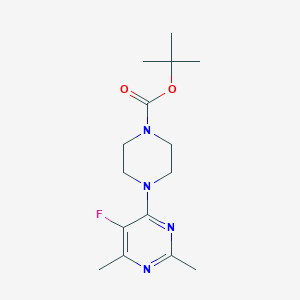

tert-butyl 4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazine-1-carboxylate

Description

tert-Butyl 4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazine-1-carboxylate is a piperazine-based compound featuring a tert-butyl carbamate (Boc) protecting group and a substituted pyrimidine ring. The pyrimidine moiety contains a fluorine atom at position 5 and methyl groups at positions 2 and 4. This structural motif is significant in medicinal chemistry due to the pyrimidine ring’s role in mimicking nucleobases, enabling interactions with biological targets such as enzymes or receptors. The Boc group enhances solubility and serves as a temporary protective strategy during synthesis .

Properties

IUPAC Name |

tert-butyl 4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23FN4O2/c1-10-12(16)13(18-11(2)17-10)19-6-8-20(9-7-19)14(21)22-15(3,4)5/h6-9H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRARKIVUYZDUEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)C)N2CCN(CC2)C(=O)OC(C)(C)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds containing piperazine rings have been found to interact with a wide range of biological targets due to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring.

Mode of Action

Compounds containing piperazine rings are known to enhance favorable interactions with macromolecules due to their conformational flexibility and the polar nitrogen atoms in the piperazine ring.

Biochemical Pathways

Similar compounds have been found to affect a wide range of biological activities.

Pharmacokinetics

The incorporation of the piperazine ring is considered an important synthetic strategy in the field of drug discovery due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties.

Comparison with Similar Compounds

Pyrimidine-Ring Modifications

tert-Butyl 4-(2-chloropyrimidin-4-yl)piperazine-1-carboxylate (CAS 634468-96-5):

- tert-Butyl 4-(pyrimidin-5-yl)piperazine-1-carboxylate (CAS 883231-23-0): Similarity: 0.63 . Key Difference: Unsubstituted pyrimidine vs. 5-fluoro-2,6-dimethyl substitution.

Heterocyclic Linkers

- tert-Butyl 4-[4-(4-methoxypiperidin-1-yl)phenyl]piperazine-1-carboxylate (): Key Difference: Phenyl-piperidine linker vs. pyrimidine-piperazine.

Stability and Degradation

Compounds with tert-butyl piperazine-carboxylate scaffolds exhibit variable stability depending on substituents. For example:

- Compounds 1a and 1b (): Degraded in simulated gastric fluid due to labile oxazolidinone and triazole groups.

- tert-Butyl 4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazine-1-carboxylate : The 2,6-dimethyl groups likely stabilize the pyrimidine ring against enzymatic or acidic hydrolysis, while the Boc group remains intact under mild conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.